molecular formula C11H16N2O3S B2526106 Tert-butyl 3-(thiazol-2-yloxy)azetidine-1-carboxylate CAS No. 1795296-96-6

Tert-butyl 3-(thiazol-2-yloxy)azetidine-1-carboxylate

Cat. No.: B2526106
CAS No.: 1795296-96-6
M. Wt: 256.32
InChI Key: WGEMDOQHBAJTCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(thiazol-2-yloxy)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C11H16N2O3S and its molecular weight is 256.32. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications

Tert-butyl 3-(thiazol-2-yloxy)azetidine-1-carboxylate is utilized in synthetic organic chemistry for nucleophilic substitutions and radical reactions. It serves as a versatile building block that can undergo modifications through nucleophilic substitutions of the benzene ring, leading to the formation of azocarboxamides when attacked by aliphatic amines. The compound also partakes in radical reactions, enabling the generation of aryl radicals through processes such as oxygenation, halogenation, and carbohydroxylation, under certain conditions facilitated by the tert-butyloxycarbonylazo group (Jasch, Höfling, & Heinrich, 2012).

Medicinal Chemistry

In medicinal chemistry, this compound derivatives have been explored for their potential as antibacterial agents. The structural modifications of the compound, particularly in the thiazolidine and azetidine frameworks, have been investigated for their antibacterial activities against various bacterial strains. This research direction aims to synthesize novel compounds that could serve as effective antibacterial agents, contributing to the development of new treatments for bacterial infections (Song et al., 2009).

Chemical Synthesis and Derivatization

The compound has also been a subject of study in chemical synthesis and derivatization strategies, aiming to develop new methodologies for the synthesis of complex heterocycles and other bioactive molecules. These studies often focus on the strategic functionalization and derivatization of the this compound framework to access new chemical spaces and discover molecules with potential pharmacological activities (Ibuka, 1998).

Advanced Materials

Furthermore, the compound has found applications in the development of advanced materials, particularly in the synthesis of compounds that exhibit aggregation-induced emission enhancement (AIEE) properties. These materials are of significant interest in the fields of optoelectronics and sensing, where they can be used to develop new types of sensors, organic light-emitting diodes (OLEDs), and other photonic devices (Qian et al., 2007).

Safety and Hazards

Tert-butyl 3-(thiazol-2-yloxy)azetidine-1-carboxylate should be handled with care. It is not intended for human or veterinary use and should be used for research purposes only.

Future Directions

Azetidines, including Tert-butyl 3-(thiazol-2-yloxy)azetidine-1-carboxylate, are increasingly important in medicinal chemistry due to their presence in a variety of natural products and pharmaceutical compounds . Future research may focus on further exploring the synthesis, reactivity, and biological activity of these compounds .

Properties

IUPAC Name

tert-butyl 3-(1,3-thiazol-2-yloxy)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-11(2,3)16-10(14)13-6-8(7-13)15-9-12-4-5-17-9/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEMDOQHBAJTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.